molecular formula C20H18N2O3S B2708039 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866726-99-0

9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2708039
CAS No.: 866726-99-0
M. Wt: 366.44
InChI Key: WGMOXTYPSBSWEX-UHFFFAOYSA-N
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Description

9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic organic compound belonging to the chromeno[2,3-d]pyrimidine class of heterocycles. This scaffold is recognized in medicinal chemistry research for its potential as a privileged structure in the development of novel biologically active molecules . Compounds within this structural class have been identified as attractive candidates for cancer therapy, with research showing specific derivatives exhibit potent low micromolar IC50 values against aggressive cancer cell lines, including triple-negative breast cancer (TNBC), in both in vitro and in vivo models . The chromeno[2,3-d]pyrimidine core allows for diverse chemical modifications, making it a versatile building block in heterocyclic synthesis for creating molecular libraries for biological screening . The presence of the thione group is a key functional feature, often utilized as a building block for further chemical transformations to generate more complex fused heterocyclic systems with expected enhanced biological properties . Researchers are exploring this family of compounds for a range of potential applications, driven by their promising biochemical profiles . This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

9-ethoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-24-16-9-5-6-12-11-15-19(25-17(12)16)21-18(22-20(15)26)13-7-4-8-14(10-13)23-2/h4-10H,3,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOXTYPSBSWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20_{20}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 866726-99-0

The compound features a chromeno-pyrimidine core, which is known for its ability to interact with various biological targets due to the presence of both thione and aromatic functionalities.

Multicomponent Reactions

Recent studies highlight the significance of multicomponent reactions (MCRs) in synthesizing chromeno-pyrimidine derivatives. These methods allow for the rapid assembly of complex molecules from simpler precursors, enhancing efficiency and yield. For example, one study demonstrated a one-pot synthesis involving aryl aldehydes and malononitrile, yielding compounds with potential acetylcholinesterase inhibitory activity .

One-Pot Synthesis

Another efficient synthesis method involves the use of various catalysts to facilitate the formation of pyrimidine derivatives. This approach has been shown to produce compounds with notable anti-inflammatory and analgesic properties .

Antimicrobial Activity

Compounds related to chromeno-pyrimidines have been evaluated for their antimicrobial properties. Studies indicate that these derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of chromeno-pyrimidine derivatives has been investigated in vitro. The compounds have shown effectiveness against matrix metalloproteinases (MMPs), which are key players in inflammatory processes. Inhibition of MMP-2 and MMP-9 was observed using gelatin zymography techniques, suggesting that these compounds may be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Research indicates that certain derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability to inhibit acetylcholinesterase suggests a role in enhancing cognitive function by preventing the breakdown of acetylcholine .

Study on Antimicrobial Activity

A comprehensive study evaluated various chromeno-pyrimidine derivatives against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced antibacterial activity compared to others. This highlights the importance of structural modifications in optimizing biological activity .

Evaluation of Anti-inflammatory Properties

In another investigation, a series of chromeno-pyrimidine derivatives were synthesized and tested for their anti-inflammatory effects. The study utilized both in vitro assays and computational modeling to assess binding affinities to target proteins involved in inflammatory pathways. The findings supported the hypothesis that these compounds could serve as lead structures for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, or oxidoreductases, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects, or the apoptotic pathway, resulting in anticancer activity.

Comparison with Similar Compounds

Substituent Variations in Chromeno[2,3-d]Pyrimidine Derivatives

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Functional Groups Key References
9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (Target) Ethoxy (9), 3-methoxyphenyl (2) C₂₁H₁₉N₂O₃S 391.45 Thione, ether, methoxy Inferred from analogs
7-Chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (BB66332) Chloro (7), 3-ethoxy-2-hydroxy (2) C₁₉H₁₅ClN₂O₃S 386.85 Thione, hydroxyl, chloro
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione () Methoxy (9), 2-hydroxy-3-methoxy (2) C₁₉H₁₆N₂O₄S 368.41 Thione, hydroxyl, methoxy
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione () Chloro (7), 2-ethoxyphenyl (2) C₁₉H₁₅ClN₂O₂S 370.85 Thione, ethoxy, chloro

Key Observations :

  • Chlorine substitution (e.g., BB66332) introduces electronegativity, which may alter binding interactions in biological systems .
  • Thione vs. Oxo Groups : The thione group at position 4 (target and analogs) enables metal chelation and hydrogen bonding, contrasting with oxo-containing pyrido[2,3-d]pyrimidines (e.g., ), which lack sulfur-based reactivity .

Biological Activity

The compound 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is C20H18N2O3C_{20}H_{18}N_{2}O_{3} with a molecular weight of approximately 334.4 g/mol. The compound features a chromeno-pyrimidine core structure that is often associated with various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the thione group in the structure is known to enhance antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity for this compound as well.
  • Anticancer Effects : The chromeno-pyrimidine scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have explored the biological activity of derivatives of chromeno-pyrimidine compounds. For instance:

  • Cytotoxicity Studies : In vitro assays using the MTT method have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines.
  • Antimicrobial Testing : Compounds derived from chromeno-pyrimidine frameworks were evaluated for their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ampicillin .

Case Study 1: Anticancer Activity

A study investigating various chromeno-pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity in human cancer cell lines. The derivatives exhibited IC50 values below 10 μM against several cancer types, indicating strong potential for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing new derivatives for antimicrobial properties. These studies revealed that some compounds showed effective inhibition against pathogenic bacteria at concentrations as low as 100 µg/mL .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameStructureBiological ActivityReference
9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-thioneStructureAntioxidant, Antimicrobial
4H-thiochromen-4-one derivatives-Cytotoxicity against cancer cells
S-triazine derivatives-Antimicrobial against S. aureus and E. coli

Q & A

Basic: How can the synthesis of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione be optimized for higher yields?

Methodological Answer:
Optimization involves selecting solvent systems, catalysts, and reaction conditions. For example:

  • Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency compared to conventional reflux, as demonstrated for analogous chromeno[2,3-d]pyrimidine derivatives .
  • Catalyst choice : p-Toluenesulfonic acid (p-TSA) has been effective in one-pot syntheses of chromeno-pyrimidine derivatives, achieving yields >70% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility of intermediates, as seen in thieno[2,3-d]pyrimidine syntheses .

Data Example : Microwave irradiation reduced reaction time by 50% while maintaining yields ≥72% for structurally related compounds .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Key for verifying substituent positions (e.g., ethoxy and methoxyphenyl groups). For example, methoxy protons resonate at δ 3.70–3.90 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. LC-MS data for similar compounds show characteristic fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, as applied to ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB assays on tumor cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Reference studies on chromeno-pyrimidine derivatives showed IC50 values <10 µM in breast cancer models .
  • Enzyme inhibition studies : Target kinases or topoisomerases using fluorescence-based assays. For example, thieno[2,3-d]pyrimidines inhibited EGFR with Ki values <100 nM .
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .

Experimental Design Note : Include positive controls (e.g., doxorubicin) and validate results across ≥3 biological replicates.

Advanced: How should researchers address contradictions in reported biological activity data for chromeno-pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:

  • SAR analysis : Compare substituent effects. For instance, 3-methoxyphenyl groups enhance cytotoxicity compared to unsubstituted analogs .
  • Standardize assays : Use identical cell lines/passage numbers and normalize data to protein content.
  • Computational docking : Validate binding modes to target proteins (e.g., MD simulations for stability of ligand-receptor complexes) .

Example : A study found that 4-thione derivatives showed 5-fold higher activity than 4-oxo analogs in kinase inhibition .

Advanced: What computational methods predict the drug-likeness and pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Chromeno-pyrimidines often show LogP ~3.5, indicating moderate lipophilicity .
  • Molecular docking : AutoDock Vina or Glide can model interactions with targets like tubulin or topoisomerase II. A study on chromeno[4,3-d]pyrimidines revealed hydrogen bonding with ATP-binding pockets .
  • QSAR models : Train models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict IC50 values .

Advanced: How can thermal stability and degradation pathways be analyzed for this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td). Related pyrimidine-thiones show Td >200°C, indicating stability for biological testing .
  • DSC : Identify melting points and polymorphic transitions. For example, 5-acetyl-4-(4-methoxyphenyl)-dihydropyrimidine-thione melted at 205–208°C .
  • HPLC stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced: What strategies resolve spectral data discrepancies (e.g., NMR splitting patterns) for complex chromeno-pyrimidine derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations confirm coupling between ethoxy protons and the pyrimidine ring .
  • Variable temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., ring puckering) .
  • Isotopic labeling : Use 15N-labeled analogs to simplify nitrogen-associated splitting in pyrimidine cores .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core modifications : Replace the chromeno moiety with thieno[2,3-d]pyrimidine to enhance metabolic stability .
  • Substituent optimization : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-methoxyphenyl position to boost kinase affinity .
  • Prodrug strategies : Ethyl ester derivatives of carboxylated analogs improve bioavailability, as seen in related pyrimidines .

Data Example : A 3-fluorophenyl analog showed 3-fold higher cytotoxicity than the methoxyphenyl variant in leukemia models .

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